molecular formula C10H12BrNO2 B13131792 Methyl(R)-2-amino-2-(4-bromophenyl)propanoate

Methyl(R)-2-amino-2-(4-bromophenyl)propanoate

Katalognummer: B13131792
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: GVABMAUOGKWCBF-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl®-2-amino-2-(4-bromophenyl)propanoate is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group, making it a versatile molecule for synthetic and analytical purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl®-2-amino-2-(4-bromophenyl)propanoate typically involves the reaction of ®-2-amino-2-(4-bromophenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl®-2-amino-2-(4-bromophenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Methyl®-2-amino-2-(4-bromophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Methyl®-2-amino-3-(4-bromophenyl)propanoate
  • Methyl®-2-amino-2-(4-chlorophenyl)propanoate
  • Methyl®-2-amino-2-(4-fluorophenyl)propanoate

Comparison: Methyl®-2-amino-2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs. The bromine atom’s size and electron-withdrawing properties can enhance the compound’s binding affinity and specificity in various applications.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

methyl (2R)-2-amino-2-(4-bromophenyl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3/t10-/m1/s1

InChI-Schlüssel

GVABMAUOGKWCBF-SNVBAGLBSA-N

Isomerische SMILES

C[C@@](C1=CC=C(C=C1)Br)(C(=O)OC)N

Kanonische SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.